

Commercial Availability and Technical Guide to Enantiomerically Pure 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Aminocyclopentanol*
hydrochloride

Cat. No.: *B1288296*

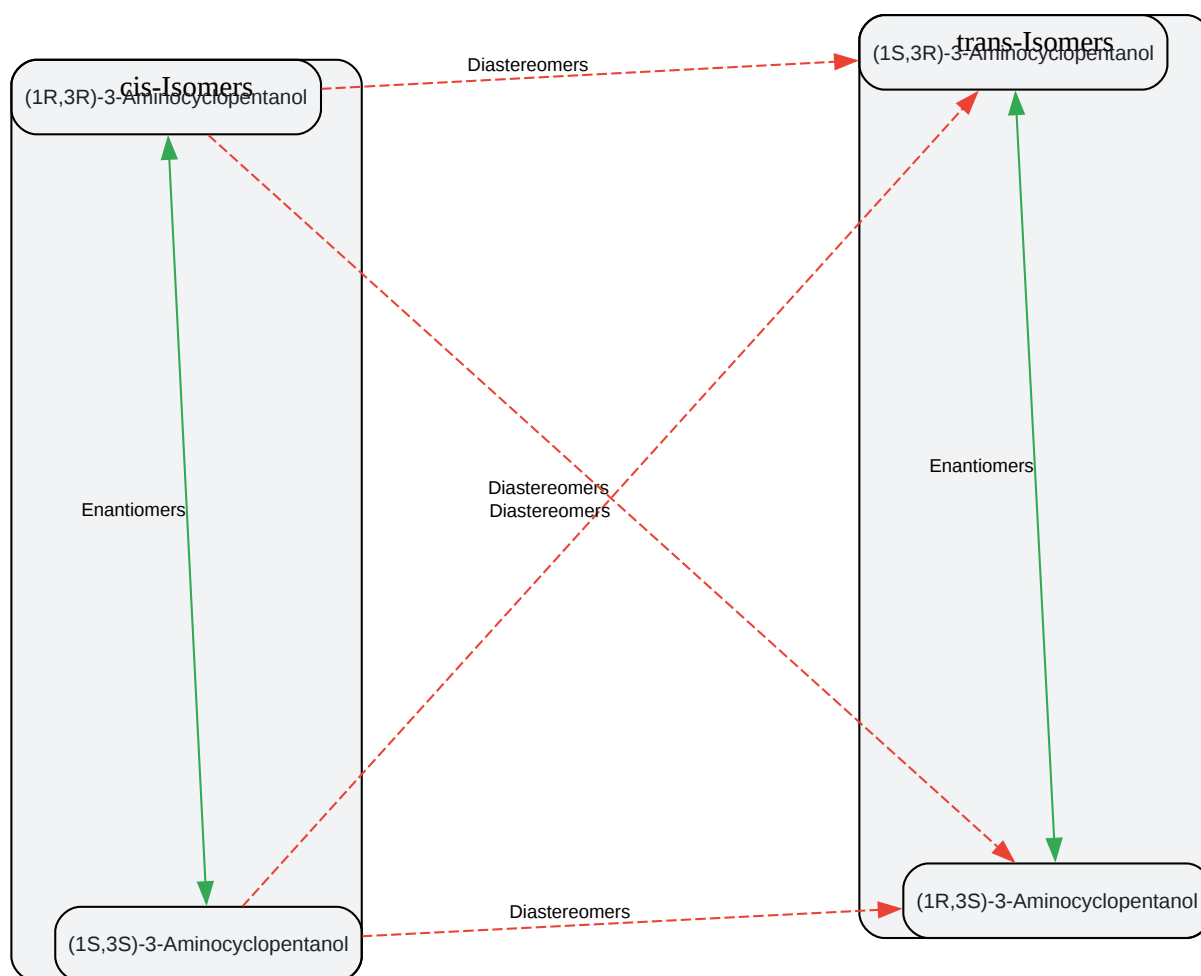
[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 3-aminocyclopentanol and its derivatives are crucial chiral building blocks in modern medicinal chemistry. Their rigid cyclopentane scaffold, combined with the stereochemically defined amino and hydroxyl functionalities, provides a valuable platform for the synthesis of complex and biologically active molecules. This technical guide offers a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for the stereoisomers of 3-aminocyclopentanol, with a particular focus on their application in drug development.

Stereoisomers of 3-Aminocyclopentanol

The structure of 3-aminocyclopentanol contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two pairs of enantiomers: the cis isomers, (1S,3S) and (1R,3R), where the amino and hydroxyl groups are on the same face of the cyclopentane ring, and the trans isomers, (1R,3S) and (1S,3R), where they are on opposite faces. The precise stereochemistry is critical for the biological activity of downstream products.



[Click to download full resolution via product page](#)

Stereoisomeric relationships of 3-aminocyclopentanol.

Commercial Availability

The enantiomers of 3-aminocyclopentanol are commercially available, primarily as their hydrochloride salts, which offer enhanced stability and solubility. The (1R,3S) isomer is particularly prominent due to its role as a key intermediate in the synthesis of the HIV integrase inhibitor, Bictegravir.

Stereoisomer	CAS Number (HCl Salt)	Representative Suppliers	Typical Purity	Form
(1R,3S)-3-Aminocyclopentanol	1279032-31-3 ^[1]	BLD Pharm, Fluorochem, Simson Pharma	≥97% to >99%	Hydrochloride Salt
(1S,3R)-3-Aminocyclopentanol	1259436-59-3 ^[2]	Vulcanchem, Home Sunshine Pharma	≥98% to ≥99%	Hydrochloride Salt
(1S,3S)-3-Aminocyclopentanol	1523530-42-8 ^[3]	Benchchem, J&W Pharmed	≥97%	Hydrochloride Salt
(1R,3R)-3-Aminocyclopentanol	1523541-74-3 ^[4]	Chemenu, CP Lab Safety	≥95% to ≥97%	Hydrochloride Salt

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for the enantiomers of 3-aminocyclopentanol and their hydrochloride salts. It is important to note that some data, particularly optical rotation, is not consistently reported across all commercial sources for every isomer.

Physicochemical Properties

Property	(1R,3S)-isomer	(1S,3R)-isomer	(1S,3S)-isomer	(1R,3R)-isomer
Molecular Formula	C ₅ H ₁₁ NO	C ₅ H ₁₁ NO	C ₅ H ₁₁ NO	C ₅ H ₁₁ NO
Molecular Weight	101.15 g/mol [5] [6]	101.15 g/mol	101.15 g/mol	101.15 g/mol [6]
Molecular Formula (HCl)	C ₅ H ₁₂ ClNO	C ₅ H ₁₂ ClNO	C ₅ H ₁₂ ClNO	C ₅ H ₁₂ ClNO
Molecular Weight (HCl)	137.61 g/mol [7]	137.61 g/mol [2]	137.61 g/mol	137.61 g/mol [4]
Appearance (HCl)	White to off-white solid	White crystalline solid[2]	White to off-white solid	White to off-white solid
Melting Point (HCl)	93-96°C[8]	~175-185°C (estimated)[2]	Data not readily available	Data not readily available
Solubility (Free Base)	Soluble in ethanol[9]	Data not readily available	Data not readily available	Data not readily available
Solubility (HCl)	Slightly soluble in DMSO, Methanol, and Water	Highly soluble in water[2]	Data not readily available	Data not readily available
Optical Rotation [α] _D	Data not readily available	-0.126° (c=0.9895 in MeOH)[9]	Data not readily available	Data not readily available

Spectroscopic Data (¹H and ¹³C NMR)

NMR data is crucial for the structural confirmation of these isomers. The following are representative chemical shifts, though variations may occur depending on the solvent and concentration.

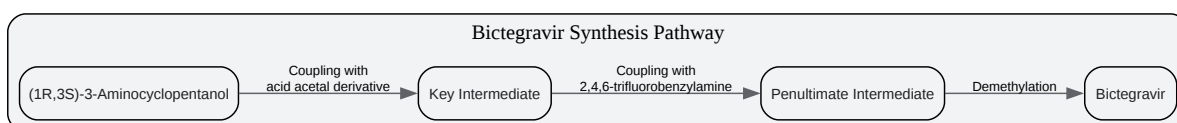
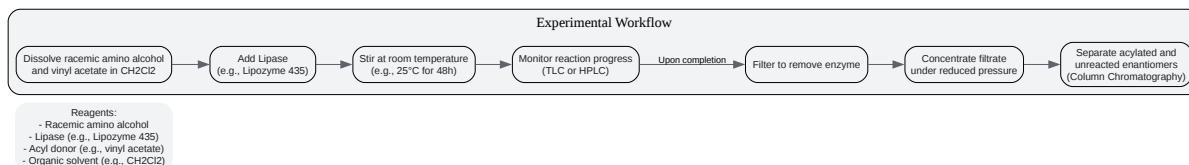
Isomer	Nucleus	Chemical Shifts (δ , ppm)
(1R,3S)-HCl	^1H NMR (D_2O)	$\sim 4.28\text{--}4.32$ (m, 1H, CH-OH), $\sim 3.61\text{--}3.67$ (m, 1H, CH-NH $_3^+$), $\sim 1.60\text{--}2.21$ (m, 6H, cyclopentyl CH $_2$)
^{13}C NMR	Data not readily available in literature.	
(1S,3S)-HCl	^1H NMR (D_2O)	Expected to be similar to (1R,3S) isomer: $\sim 4.28\text{--}4.32$ (m, 1H, CH-OH), $\sim 3.61\text{--}3.67$ (m, 1H, CH-NH $_3^+$), $\sim 1.60\text{--}2.21$ (m, 6H, cyclopentyl CH $_2$) [10]
^{13}C NMR	Data not readily available in literature.	

Experimental Protocols

The synthesis of enantiomerically pure 3-aminocyclopentanol often involves the resolution of a racemic mixture. A widely adopted and scalable method is enzymatic kinetic resolution. The following protocol is a generalized procedure based on methodologies described in the patent literature for the preparation of (1R,3S)-**3-aminocyclopentanol hydrochloride**.[\[11\]](#)

Protocol: Enzymatic Kinetic Resolution of (\pm)-cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol

This procedure outlines the key lipase-catalyzed acylation step that separates the enantiomers.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US11248005B2 - Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]
- 4. (1S,3R)-3-AMinocyclopentanol hydrochloride(1259436-59-3) 1H NMR spectrum [chemicalbook.com]
- 5. (1R,3S)-3-Aminocyclopentanol | C₅H₁₁NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,3R)-3-Aminocyclopentanol | C₅H₁₁NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. kgroun.du.edu [kgroun.du.edu]
- 9. benchchem.com [benchchem.com]
- 10. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 11. Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide to Enantiomerically Pure 3-Aminocyclopentanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288296#commercial-availability-of-enantiomerically-pure-3-aminocyclopentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com